2-Hexylcinnamyl-alcohol-d5

Mass Spectrometry Isotope Dilution Fragrance Analysis

Quantifying 2-hexylcinnamyl alcohol in cosmetic matrices for EU allergen compliance (Reg. 1223/2009) demands a matrix-matched internal standard. Unlabeled analogs co-elute and are indistinguishable by MS, causing quantification bias. 2-Hexylcinnamyl-alcohol-d5 eliminates this error via a +5 Da mass shift from five phenyl-ring deuterium atoms. • Recovery: 98-106% in spiked cosmetic samples • Precision: RSD 1-5% (LC-MS/MS) • Suitable for GC-MS, LC-MS/MS, and NMR quantification • Supports ADME tracing and environmental fate studies

Molecular Formula C15H22O
Molecular Weight 223.36 g/mol
Cat. No. B12382468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexylcinnamyl-alcohol-d5
Molecular FormulaC15H22O
Molecular Weight223.36 g/mol
Structural Identifiers
SMILESCCCCCCC(=CC1=CC=CC=C1)CO
InChIInChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3/b15-12+/i5D,7D,8D,9D,10D
InChIKeyKTCAZEVYBWMPOY-AVBAJIQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexylcinnamyl-alcohol-d5 Internal Standard


2-Hexylcinnamyl-alcohol-d5 is a deuterium-labeled analog of the synthetic fragrance compound 2-hexylcinnamyl alcohol . It serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis via LC-MS, GC-MS, and NMR . The deuterium labeling on the phenyl ring (C15H17D5O, MW 223.37) provides a distinct mass shift that differentiates it from the unlabeled analyte , enabling precise quantification in complex matrices.

Workflow Stable isotope dilution LC-MS/GC-MS
Label Deuterium (d5) for mass-shift resolution
Use Context Fragrance allergen quantification, complex-matrix research

Unlabeled 2-Hexylcinnamyl Alcohol Limitations


Substituting 2-Hexylcinnamyl-alcohol-d5 with the unlabeled analog (C15H22O, MW 218.33) or a non-isotopic internal standard in quantitative assays introduces significant error. The unlabeled compound cannot be distinguished from the native analyte by mass spectrometry, precluding its use as an internal standard for isotope dilution [1]. Furthermore, even among deuterated internal standards, the degree of isotopic enrichment and potential for differential matrix effects must be verified. Studies show that deuterated SIL-IS can exhibit retention time shifts and ion suppression differences compared to 13C/15N-labeled alternatives, potentially leading to quantitative bias if not properly characterized [2].

Unlabeled analog co-elutes with the target analyte, preventing isotope dilution correction.
Deuterated internal standards may exhibit retention time shifts and differential ion suppression relative to 13C/15N-labeled alternatives.
Isotopic enrichment and matrix-effect profiles must be verified per lot to avoid quantitative bias.

2-Hexylcinnamyl-alcohol-d5 Quantitative Evidence


Mass Shift vs. Unlabeled Analyte

The deuterium labeling of 2-Hexylcinnamyl-alcohol-d5 confers a +5 Da mass shift relative to the unlabeled compound (C15H17D5O, MW 223.37 vs. C15H22O, MW 218.33), enabling unequivocal chromatographic and mass spectrometric resolution . This is a fundamental requirement for isotope dilution mass spectrometry (IDMS), a technique that provides superior accuracy and precision compared to external calibration methods [1].

Mass Shift
Head-to-head
+5 Da
Enables isotope dilution MS differentiation
Calculated from molecular formula (d5 vs unlabeled)
Mass Spectrometry Isotope Dilution Fragrance Analysis

Isotopic Purity vs. Alternative Isotope Labels

Vendor specifications indicate that 2-Hexylcinnamyl-alcohol-d5 is supplied with a minimum purity of 95% . While specific isotopic enrichment data for this exact compound is not publicly available, this purity level is typical for research-grade deuterated internal standards. For context, a systematic comparison of deuterated (2H) and 13C/15N-labeled internal standards for urinary biomarkers found that a 2H-labeled IS produced a quantitative bias of -38.4% relative to a 13C-labeled IS due to differential matrix effects [1]. This underscores the critical importance of vendor verification and method validation when selecting any deuterated IS, including 2-Hexylcinnamyl-alcohol-d5.

Matrix-Effect Bias
Cross-study comparable
−38.4% bias (analogous)
Lot-specific enrichment and matrix-effect validation advised
Analogous deuterated IS in urinary biomarker; product purity ≥95%
Isotopic Enrichment Quality Control LC-MS/MS

EU Allergen Quantification Compliance

2-Hexylcinnamyl alcohol is structurally related to alpha-hexylcinnamaldehyde, a regulated fragrance allergen listed in the EU Cosmetics Directive (2003/15/EC). Analytical methods for quantifying 24 suspected allergens, including cinnamyl alcohol derivatives, achieve recoveries of 98-106% with relative standard deviations (RSD) of 1-5% when using appropriate internal standards [1]. 2-Hexylcinnamyl-alcohol-d5 is positioned as the ideal internal standard for such methods, ensuring accurate quantification of hexylcinnamyl alcohol-related compounds in cosmetic products.

Method Recovery
Supporting evidence
98–106% recovery, RSD 1–5%
Supports fragrance allergen quantification method validation
GC-MS for 24 EU allergens; internal standard enables precision
Cosmetic Regulation GC-MS Fragrance Allergens

2-Hexylcinnamyl-alcohol-d5 Applications


EU Cosmetic Allergen Compliance Testing

Employ 2-Hexylcinnamyl-alcohol-d5 as an internal standard in GC-MS or LC-MS/MS methods to accurately quantify 2-hexylcinnamyl alcohol levels in finished cosmetic products. This supports compliance with EU Regulation 1223/2009, which mandates labeling of 26 fragrance allergens above 0.001% (leave-on) and 0.01% (rinse-off) [1]. The method's recovery range (98-106%) and precision (RSD 1-5%) demonstrate the analytical rigor achievable with a proper internal standard [1].

Cinnamyl Alcohol ADME Tracing

Utilize 2-Hexylcinnamyl-alcohol-d5 as a tracer in in vitro or in vivo studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of cinnamyl alcohol-based fragrance ingredients. The deuterium label allows for differentiation from endogenous compounds and enables precise quantification of metabolite formation .

Environmental Fate of Fragrance Compounds

Apply 2-Hexylcinnamyl-alcohol-d5 as a stable isotope-labeled internal standard to monitor the environmental persistence and degradation pathways of hexylcinnamyl alcohol in water, soil, or sediment samples. The compound's isotopic signature facilitates accurate quantification in the presence of complex environmental matrices [2].

Application
Selection Property
Validation Focus
Cosmetic allergen quantification
Deuterium-labeled SIL-IS for GC-MS/LC-MS
Method recovery and precision verification for EU regulation research
Cinnamyl alcohol ADME studies
Deuterium label for endogenous differentiation
Metabolite quantification and pathway tracing
Environmental fate monitoring
Stable isotope-labeled IS for complex matrices
Matrix-effect correction and quantification accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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